2-Bromooctane

描述

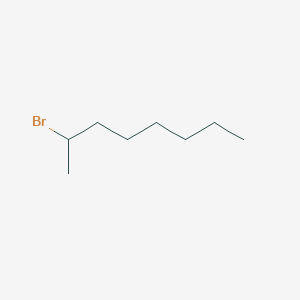

2-Bromooctane is an organic compound with the molecular formula C8H17Br. It is a colorless to light yellow liquid that is commonly used in organic synthesis. The compound is a secondary alkyl halide, which means it has a bromine atom attached to the second carbon of an octane chain. This positioning makes it a valuable intermediate in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: 2-Bromooctane can be synthesized through the bromination of octane. One common method involves the free radical bromination of octane using bromine (Br2) in the presence of ultraviolet light or a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically proceeds as follows: [ \text{C8H18} + \text{Br2} \rightarrow \text{C8H17Br} + \text{HBr} ]

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of octane using bromine in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the selective formation of the desired product.

Types of Reactions:

-

Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. For example, when reacted with sodium hydroxide (NaOH), it forms octanol: [ \text{C8H17Br} + \text{NaOH} \rightarrow \text{C8H17OH} + \text{NaBr} ]

-

Elimination Reactions: It can also undergo elimination reactions to form alkenes. For instance, when heated with a strong base like potassium hydroxide (KOH) in ethanol, it forms octene: [ \text{C8H17Br} + \text{KOH} \rightarrow \text{C8H16} + \text{KBr} + \text{H2O} ]

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as a solvent, and moderate heating.

Elimination: Potassium hydroxide (KOH), ethanol as a solvent, and reflux conditions.

Major Products:

Nucleophilic Substitution: Octanol (C8H17OH)

Elimination: Octene (C8H16)

科学研究应用

Organic Synthesis

2-Bromooctane serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and eliminations.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, this compound can undergo both and mechanisms depending on the reaction conditions. The mechanism involves the formation of a carbocation intermediate, leading to racemization as both enantiomers are produced:

This property is valuable for synthesizing racemic mixtures of alcohols from this compound .

Elimination Reactions

This compound can also participate in elimination reactions (E1 or E2), producing alkenes. The choice between substitution and elimination is influenced by factors such as the strength of the base used and the reaction conditions. For instance, using strong bases like potassium tert-butoxide can favor elimination over substitution .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a precursor in synthesizing pharmaceutical compounds. It can be converted into various derivatives that exhibit biological activity.

Fluorination Studies

Recent studies have investigated the fluorination of this compound using modified reagents like TBAT (tetrabutylammonium trifluoroacetate). These studies showed that fluorination could yield compounds with improved selectivity and activity against certain biological targets:

| Entry | Reagent | Equiv. | Conversion | Product Ratio |

|---|---|---|---|---|

| 1 | TBAF | 2 | 99% | 28:62:10 |

| 2 | TBAT | 2 | 92% | 39:53:8 |

| 3 | MeOTBAT | 2 | 96% | 51:44:5 |

These results indicate that modifications to the fluorination reagents can significantly enhance the efficiency of reactions involving this compound .

Material Science

In material science, this compound is used as a solvent and reagent in polymer synthesis. Its ability to act as a halogenated solvent makes it useful in various polymerization processes.

Polymerization Applications

The compound has been employed in creating functionalized polymers through radical polymerization techniques. The presence of bromine allows for further functionalization of the resulting polymer chains, which can be tailored for specific applications such as drug delivery systems or coatings.

Case Study 1: Synthesis of Octanethiol

A study demonstrated the conversion of this compound into octanethiol via reduction reactions. This transformation is significant because octanethiol is an important compound in organic synthesis and material science, particularly in creating self-assembled monolayers on gold surfaces .

Case Study 2: Fluorinated Derivatives

Research into fluorinated derivatives of this compound has shown promising results for applications in agrochemicals and pharmaceuticals. The introduction of fluorine atoms enhances the biological activity of these compounds, making them more effective as pesticides or drug candidates .

作用机制

The mechanism of action of 2-Bromooctane primarily involves its reactivity as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.

相似化合物的比较

2-Bromooctane can be compared with other similar compounds such as:

1-Bromooctane: A primary alkyl halide with the bromine atom attached to the first carbon of the octane chain. It is less reactive in nucleophilic substitution reactions compared to this compound.

2-Chlorooctane: A secondary alkyl halide with a chlorine atom instead of bromine. It is less reactive due to the stronger carbon-chlorine bond.

2-Iodooctane: A secondary alkyl halide with an iodine atom. It is more reactive in nucleophilic substitution reactions due to the weaker carbon-iodine bond.

生物活性

2-Bromooctane (C8H17Br) is a halogenated organic compound that has garnered attention in various fields of research, particularly for its biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview of its potential applications.

This compound is classified as a secondary alkyl halide. Its structure includes a bromine atom attached to the second carbon of an octane chain, which influences its reactivity and biological interactions. The compound is known for participating in nucleophilic substitution reactions, often undergoing racemization due to the formation of carbocation intermediates during these processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it disrupts bacterial cell membranes and inhibits growth . The minimum inhibitory concentrations (MIC) for several strains were determined, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

| P. aeruginosa | 30 |

Anticancer Activity

The anticancer potential of this compound has been explored in vitro, particularly against human cancer cell lines. Notably, it has shown cytotoxic effects on HeLa cells and other carcinoma lines, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, likely through the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as MAPK .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: The presence of the bromine atom enhances the lipophilicity of the compound, allowing it to integrate into lipid membranes and disrupt cellular integrity.

- Reactive Oxygen Species Generation: this compound promotes oxidative stress within cells, leading to apoptosis through mitochondrial pathways.

- Cell Cycle Arrest: The compound influences cell cycle regulatory proteins, resulting in halted progression through critical phases necessary for cell division.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial properties of this compound against multi-drug resistant strains. The results demonstrated a significant reduction in bacterial viability, supporting its potential use in developing new antimicrobial agents .

Case Study 2: Cancer Cell Inhibition

A study focused on the effects of this compound on human breast cancer cells revealed that treatment led to decreased cell viability and increased markers of apoptosis. The findings suggest that this compound could be further investigated for its therapeutic potential in oncology .

化学反应分析

SN2 Reactions

General Information: The reaction is a bimolecular nucleophilic substitution reaction that is common in organic chemistry . In this reaction, a strong nucleophile forms a new bond to an -hybridized carbon atom via a backside attack, while the leaving group detaches from the reaction center in a concerted (simultaneous) fashion .

Reaction Mechanism: The reaction typically occurs at an aliphatic carbon center with an electronegative, stable leaving group attached to it, frequently a halogen (often denoted X) . The formation of the C–Nu bond, due to attack by the nucleophile (denoted Nu), occurs together with the breakage of the C–X bond . The reaction occurs through a transition state in which the reaction center is pentacoordinate and approximately -hybridized .

Factors Affecting the Reaction: Smaller alkyl halides react faster, while more highly substituted tertiary alkyl halides do not proceed at all .

Stereochemistry: If the substrate undergoing reaction has a chiral center, then inversion of configuration (stereochemistry and optical activity) may occur; this is called Walden inversion . For example, the reaction of (–)-2-Bromooctane with sodium hydroxide (NaOH) results in the formation of (+)-octane-2-ol . The hydroxide ion () attacks the carbon from the opposite side of the bromine atom (backside attack), leading to the inversion of configuration at the chiral center .

Rate Law: The rate of an reaction is second order, as the rate-determining step depends on the nucleophile concentration, , as well as the concentration of substrate, .

E2 Elimination Reactions

General Information: 2-bromobutane, when treated with a strong base, is prone to undergo an E2 reaction, which is a bimolecular elimination reaction, resulting in (predominantly) 2-butene, an alkene (double bond) .

Reaction Mechanism: With 2-Bromopentane, the reaction proceeds via an E2 elimination mechanism because alkenes are formed . In this case, alcoholic KOH will abstract a proton () from a carbon adjacent to the carbon bonded to bromine .

Product Formation :

-

If the base abstracts a hydrogen from one β-carbon, it leads to the formation of one alkene .

-

If the base abstracts a hydrogen from the other β-carbon, it leads to the formation of a different alkene .

The abstraction of the hydrogen and the departure of the bromine as bromide ion () leads to the formation of a double bond between the two carbons . The alkene with more α-hydrogens is more stable and will be the major product .

属性

IUPAC Name |

2-bromooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJHYGJLHCGQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880631 | |

| Record name | octane, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-35-7 | |

| Record name | 2-Bromooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Octyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromooctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | octane, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-OCTYL BROMIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K51199TJ7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Bromooctane has the molecular formula C8H17Br and a molecular weight of 193.17 g/mol.

A: this compound has been used as a starting material in the Wurtz reaction, a coupling reaction that forms a new carbon-carbon bond. By analyzing the stereochemistry of the product alkanes, researchers gain insight into the mechanism of this reaction. []

A: Yes, research has demonstrated the electroassisted reductive coupling of this compound with Methyl Vinyl Ketone using a Cobalt-Salen-Iron complex as a catalyst. Electrochemical methods were also used to analyze the reactivity and mechanism of this transformation. []

A: Studies comparing this compound with 2-Iodooctane in glutathione S-transferase-catalyzed conjugations provide insights into the influence of the halogen leaving group on reaction rates and stereochemical outcomes. []

A: Research suggests that nucleophilic substitution reactions at the secondary carbon of this compound proceed primarily via the SN2 mechanism, even in solvolysis reactions. This conclusion challenges the traditional view that SN1 processes might be operative for secondary alkyl halides. []

A: Researchers have utilized a range of techniques, including gas chromatography, to analyze the product mixtures arising from reactions involving this compound. This enables the determination of product ratios, which is crucial for understanding reaction mechanisms and selectivity. []

A: Yes, this compound serves as a model substrate in dehydrohalogenation reactions using phase-transfer catalysts. Studies have explored the influence of different phase-transfer catalysts, solvents, and base concentrations on reaction rates and the formation of third-phase systems. [, , , ]

A: Computational studies have been conducted to investigate the interactions of this compound with catalysts and to understand the underlying reasons for the effectiveness of certain ligands, such as PMDTA, in promoting its reactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。